7-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVJQURYOUASEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context Within Dihydrobenzofuran Heterocycles
The 2,3-dihydro-1-benzofuran scaffold, also known as a coumaran, is a bicyclic heterocyclic system where a dihydrofuran ring is fused to a benzene (B151609) ring. This core structure is a prominent feature in a wide array of biologically active natural products and synthetic compounds, making it a significant point of interest for researchers. nih.gov The unique three-dimensional structure of the dihydrofuran ring combined with the aromaticity of the benzene ring provides an ideal framework for developing novel pharmaceutical agents. nih.gov
Several bioactive natural products are built upon the 2,3-dihydrobenzofuran (B1216630) framework, showcasing its importance in nature. nih.gov These compounds exhibit a diverse range of pharmacological activities, which inspires the synthesis of new derivatives.
| Name | Biological Activity/Significance |
| (+)-Decursivine | Anti-malarial activity |
| (+)-Lithospermic acid | Anti-HIV activity |
| Pterocarpan | Core structure of a class of isoflavonoids with various biological activities |
| (+)-Conocarpan | Anti-inflammatory agent |
A selection of bioactive natural products containing the 2,3-dihydro-1-benzofuran core.
7-Bromo-2-methyl-2,3-dihydro-1-benzofuran is characterized by a bromine atom at the C7 position of the benzene ring and a methyl group at the C2 position of the dihydrofuran ring. The C2 position is a chiral center, meaning the compound can exist as two different enantiomers. The specific properties of this molecule are determined by this unique substitution pattern on the dihydrobenzofuran core.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C₉H₉BrO | 213.07 | Not Available | Target compound; specific data is scarce. |
| 2,3-Dihydro-2-methyl-benzofuran | C₉H₁₀O | 134.18 | 1746-11-8 | Parent dihydrobenzofuran structure without the bromo-substituent. nist.gov |
| 7-Bromo-2,3-dihydro-1-benzofuran | C₈H₇BrO | 199.05 | 206347-30-0 | Analog without the 2-methyl group. chemscene.com |
| 7-Bromo-2-methyl-1-benzofuran | C₉H₇BrO | 211.06 | 57547-15-6 | The fully aromatic (non-dihydro) analog. chemsynthesis.comnih.gov |
Significance of Brominated 2,3 Dihydro 1 Benzofuran Scaffolds in Organic Synthesis
The presence of a bromine atom on the 2,3-dihydro-1-benzofuran scaffold, as in 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran, is of considerable significance in organic synthesis. Halogenated derivatives of benzofurans are an important class of compounds, often exhibiting enhanced biological activity compared to their non-halogenated counterparts. researchgate.net
The inclusion of halogens like bromine into the benzofuran (B130515) ring has been shown to increase anticancer activities. nih.gov This enhancement is attributed to the ability of the halogen atom to form a "halogen bond," an attractive interaction between the electrophilic halogen and a nucleophilic site on another molecule, which can improve binding affinity to biological targets. nih.gov Even when the bromine atom is attached to an alkyl group on the benzofuran ring, it can still produce pronounced cytotoxic activity. nih.gov
From a synthetic standpoint, the bromine atom serves as a versatile functional handle. It provides a reactive site for a variety of cross-coupling reactions, such as those catalyzed by palladium. These reactions allow chemists to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex and diverse molecular architectures from the brominated dihydrobenzofuran precursor. This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products.
Advanced Spectroscopic and Structural Elucidation Studies of 7 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. A suite of one-dimensional and two-dimensional experiments can map out the carbon skeleton and the relative arrangement of protons, providing definitive evidence of molecular connectivity and stereochemistry.
The structural assignment of 7-bromo-2-methyl-2,3-dihydro-1-benzofuran relies on a combination of NMR experiments.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the title compound, the aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The introduction of the bromine atom at C7 significantly influences their chemical shifts and coupling patterns compared to the unsubstituted analog. nih.gov The dihydrofuran ring would exhibit a characteristic ABX spin system for the two diastereotopic protons at C3 and the single proton at C2, coupled to the C2-methyl group. The methyl group itself would appear as a doublet.
¹³C NMR: The carbon-13 spectrum reveals the number of unique carbon atoms. The spectrum of this compound is expected to show nine distinct signals. The carbon atom attached to the bromine (C7) would be significantly shifted, and its chemical shift can be predicted based on empirical data for bromoaromatic compounds.
DEPT-135: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are used to differentiate between CH, CH₂, and CH₃ groups. In this spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. This technique would confirm the presence of the CH₂ group at C3, the CH group at C2, the CH₃ group at C2, and the three CH groups in the aromatic ring.
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. A COSY spectrum would show correlations between coupled protons, confirming the H2-H3 and H2-CH₃ coupling within the dihydrofuran ring. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for establishing long-range (2-3 bond) C-H correlations, which can piece together the entire molecular framework.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound Data is estimated based on known values for 2,3-dihydro-2-methylbenzofuran (B49830) and substituent effects.
| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 2 | ~4.9-5.1 (m) | ~78-80 | CH (+) |
| 3 | ~2.9-3.1 (dd), ~3.3-3.5 (dd) | ~32-34 | CH₂ (-) |
| 3a | - | ~122-124 | C |
| 4 | ~7.0-7.2 (d) | ~128-130 | CH (+) |
| 5 | ~6.7-6.9 (t) | ~121-123 | CH (+) |
| 6 | ~7.1-7.3 (d) | ~125-127 | CH (+) |
| 7 | - | ~112-114 | C |
| 7a | - | ~158-160 | C |
| 2-CH₃ | ~1.5-1.7 (d) | ~20-22 | CH₃ (+) |
NMR spectroscopy is not only a tool for final product characterization but also a powerful method for monitoring reaction progress and elucidating reaction mechanisms. nih.gov For the synthesis of this compound, which could be formed through a cyclization reaction, ¹H NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product peaks. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, by taking aliquots from a reaction mixture at various time points, the relative integration of characteristic peaks can provide a kinetic profile of the transformation. This approach is instrumental in identifying the formation of intermediates or side products, thereby offering crucial mechanistic insights into the reaction pathway. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound (C₉H₁₀BrO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺.
A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion. Due to the natural abundance of the two bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.
Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for dihydrobenzofuran derivatives include the loss of the methyl group to form a stable [M-15]⁺ ion. Cleavage of the dihydrofuran ring can also occur. The fragmentation pattern serves as a molecular fingerprint that can be used to distinguish between isomers.
Table 2: HRMS Data for this compound
| Formula | Species | Calculated m/z | Observed m/z |
| C₉H₁₀⁷⁹BrO | [M]⁺ | 212.9942 | (Experimental) |
| C₉H₁₀⁸¹BrO | [M+2]⁺ | 214.9922 | (Experimental) |
| C₈H₇⁷⁹BrO | [M-CH₃]⁺ | 197.9708 | (Experimental) |
| C₈H₇⁸¹BrO | [M-CH₃+2]⁺ | 199.9687 | (Experimental) |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features. nih.gov
The presence of both aromatic and aliphatic C-H bonds would be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. One of the most informative peaks for this structure is the strong C-O-C stretching vibration of the cyclic ether, which is expected in the 1250-1050 cm⁻¹ range. Finally, the C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹, confirming the presence of the bromine substituent. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1050 | C-O-C stretch | Aryl-alkyl ether |
| 600-500 | C-Br stretch | Bromo-aromatic |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, MS, and IR spectroscopy provide a wealth of information about molecular structure and connectivity, X-ray crystallography offers an unparalleled, definitive picture of the molecule's three-dimensional arrangement in the solid state. researchgate.net By obtaining a suitable single crystal of this compound, this technique can precisely determine bond lengths, bond angles, and torsional angles. nih.gov
The resulting crystal structure would confirm the planarity of the benzofuran (B130515) ring system and the conformation of the dihydrofuran ring. For this chiral molecule, crystallization of a single enantiomer would allow for the determination of its absolute configuration. nih.gov In a racemic mixture, the compound may crystallize as a racemic conglomerate or a racemic compound, and the analysis would reveal the packing interactions between molecules in the crystal lattice, such as halogen bonding or π-stacking, which govern the solid-state properties of the material. nih.govresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers, (R) and (S). Chiroptical techniques are essential for studying these stereoisomers. Methods like optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD) are sensitive to the chirality of a molecule.
After separating the enantiomers, for example by chiral chromatography, the specific rotation of each can be measured. nih.gov CD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides a unique spectrum for each enantiomer that are mirror images of each other. These experimental spectra can be compared with spectra predicted by quantum chemical calculations to assign the absolute configuration of each enantiomer. Furthermore, these techniques can be used to determine the enantiomeric excess (ee) of a non-racemic mixture, which is a critical parameter in asymmetric synthesis.
Computational and Theoretical Chemistry Studies of 7 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-dihydrobenzofuran (B1216630) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to analyze their structural and electronic properties. researchgate.net These calculations provide insights into the molecule's geometry, charge distribution, and reactivity.
Key parameters derived from DFT calculations help in understanding the chemical behavior of the molecule. For instance, the dipole moment provides information about the molecule's polarity. In a study of dihydrobenzofuran-linked chalcones, a related compound was found to be highly polar with a significant dipole moment, which can influence its solubility and interactions with other molecules. researchgate.net Molecular electrostatic potential (MESP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Typically, in such molecules, electronegative regions are located over oxygen atoms, while electropositive regions are found over hydrogen atoms. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties for a Representative Dihydrobenzofuran Derivative
| Parameter | Value |
|---|---|
| Dipole Moment (Debye) | 8.53 |
| Electronegativity (χ) (eV) | 4.38 |
| Chemical Potential (μ) (eV) | -4.38 |
| Electrophilicity Index (ω) (eV) | 5.41 |
Data is illustrative and based on reported values for structurally related dihydrobenzofuran chalcones. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. bhu.ac.in
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of dihydrobenzofuran-linked chalcones, the HOMO was observed to be spread over the dihydrobenzofuran ring, indicating that this part of the molecule is susceptible to electrophilic substitution reactions. researchgate.net The energy gap also influences the maximum absorption wavelength (λmax) in the UV-Vis spectrum; a smaller gap corresponds to a longer wavelength of absorption. researchgate.net
Table 2: Frontier Molecular Orbital Energies for Representative Dihydrobenzofuran Derivatives
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| DBPP | -6.21 | -2.48 | 3.73 |
| DBTP | -6.28 | -2.48 | 3.80 |
| DBNPP | -6.50 | -2.12 | 4.38 |
Data derived from a computational study on (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one (DBPP) and its analogues (DBTP, DBNPP). researchgate.net
Computational methods are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states and intermediates. For the dihydrobenzofuran scaffold, theoretical studies have been conducted to understand isomerization reactions. For example, the isomerization of dihydrobenzofuran to o-hydroxystyrene has been studied using the B3LYP method. acs.orghuji.ac.il
These calculations revealed a stepwise mechanism involving one intermediate and two transition states on the potential energy surface. acs.orghuji.ac.il By calculating the energetics of the reaction pathway, researchers can determine the rate-determining step and understand the factors that influence the reaction's outcome. Such transition state analyses are crucial for optimizing reaction conditions and designing new synthetic routes for dihydrobenzofuran derivatives. scielo.br
DFT calculations can accurately predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netnih.gov These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
For instance, theoretical vibrational wavenumbers can be calculated and scaled to achieve good agreement with experimental FT-IR spectra. researchgate.net Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions and absorption maxima, which often correlate well with experimental findings. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis of Dihydrobenzofuran Derivatives
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique is particularly useful for studying the conformational flexibility of molecules like 7-Bromo-2-methyl-2,3-dihydro-1-benzofuran. The dihydrofuran ring in such compounds is not planar and can adopt various conformations, such as an envelope conformation. nih.gov
MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's three-dimensional shape influences its biological activity and interactions with target proteins. nih.gov In the design of novel inhibitors based on the 2,3-dihydrobenzofuran scaffold, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. youtube.com For the dihydrobenzofuran scaffold, QSAR studies have been employed to guide the design of new derivatives with enhanced potency for specific biological targets. mdpi.com
In a study on antileishmanial 2-phenyl-2,3-dihydrobenzofurans, various QSAR models were developed to predict the compounds' activity. mdpi.com These models use molecular descriptors that quantify various aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties). The best-performing models can then be used to predict the activity of new, unsynthesized dihydrobenzofuran derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comnih.gov This approach saves time and resources in the drug discovery process. researchgate.net
Ligand-Based and Structure-Based Computational Design Approaches for Chemical Scaffolds
Both ligand-based and structure-based computational design approaches are instrumental in developing novel chemical scaffolds, including those based on 2,3-dihydrobenzofuran. researchgate.net
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules known to be active. Techniques like pharmacophore modeling are used to identify the essential structural features required for biological activity. This information then guides the design of new molecules with similar features. nih.gov
Structure-based design is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. Molecular docking is a key technique in this approach, where potential ligands are computationally fitted into the active site of the protein to predict their binding affinity and orientation. nih.gov For example, 2,3-dihydrobenzofuran derivatives have been designed as inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) using molecular docking to predict their binding modes. nih.gov This approach allows for the rational design of modifications to the dihydrobenzofuran scaffold to improve its interaction with the target, leading to more potent and selective compounds. acs.orgnih.gov
Future Directions and Emerging Research Avenues in 7 Bromo 2 Methyl 2,3 Dihydro 1 Benzofuran Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,3-dihydrobenzofurans has traditionally relied on various methods, but the future of synthesizing derivatives like 7-bromo-2-methyl-2,3-dihydro-1-benzofuran is increasingly geared towards sustainability and efficiency. chemistryviews.org Modern approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts.
Key areas of development include:
Catalyst Innovation : Transition metal-catalyzed reactions have become highly efficient for constructing the dihydrobenzofuran nucleus. nih.gov Future work will likely focus on replacing expensive or toxic catalysts with more abundant and greener alternatives, such as iron or copper-based systems. acs.org For instance, the use of a recyclable palladium-on-carbon (Pd/C) catalyst has been shown to be effective for synthesizing benzofuran (B130515) and indole derivatives and can be reused multiple times, aligning with green chemistry principles. chemistryviews.org
Visible-Light Photoredox Catalysis : This strategy has emerged as a powerful and sustainable tool in organic synthesis. nih.gov The use of visible light to promote reactions, such as the [3+2] cyclization of unsaturated imines and iodine-substituted phenols, offers a green alternative to traditional thermal methods. nih.gov Such light-mediated protocols could be adapted for the synthesis of brominated dihydrobenzofurans.
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of this compound could lead to higher yields, improved purity, and more efficient production compared to batch processes.
Catalyst-Free Approaches : Research into catalyst-free synthetic routes is gaining traction to further enhance the sustainability profile of dihydrobenzofuran synthesis. nih.gov These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, avoiding the cost and potential toxicity associated with metal catalysts. nih.gov
| Methodology | Key Advantages | Catalyst/Conditions | Potential for Sustainability |
|---|---|---|---|
| Transition Metal Catalysis | High efficiency, high yields, and good functional group tolerance. nih.gov | Palladium, Rhodium, Ruthenium, Iron. nih.gov | Moderate to High (with recyclable or earth-abundant metal catalysts). |
| Visible-Light Photoredox Catalysis | Uses a renewable energy source, mild reaction conditions. nih.gov | Organic dyes or metal complexes, blue LEDs. nih.gov | High. |
| Catalyst-Free Synthesis | Avoids expensive and potentially toxic catalysts, simplifies purification. nih.gov | Often requires specific bases or solvents and thermal conditions. nih.gov | Very High. |
| Palladium-Catalyzed Heteroannulation | Convergent approach allowing for greater variation in reagents. acs.org | Palladium catalyst with a urea (B33335) ligand. acs.org | High, due to low reagent loadings and robustness. acs.org |
Advanced Mechanistic Insights into Complex Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For a molecule like this compound, mechanistic studies can elucidate the intricate pathways of bond formation and the roles of catalysts and intermediates.
Future research is expected to focus on:
Computational Chemistry : Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, predict transition states, and explain observed stereoselectivities. These tools can provide insights that are difficult to obtain through experimentation alone.
In-Situ Spectroscopic Analysis : Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for the direct observation of reactive intermediates and the tracking of reaction kinetics. This data is invaluable for verifying proposed mechanisms.
Isotopic Labeling Studies : By selectively replacing atoms with their isotopes (e.g., hydrogen with deuterium), chemists can trace the fate of specific atoms throughout a reaction, providing definitive evidence for or against a proposed mechanistic pathway. For example, understanding the mechanism of palladium-catalyzed [4+1] cyclization reactions can lead to the synthesis of highly enantioselective dihydrobenzofurans. nih.gov
High-Throughput Synthesis and Screening of Derivatives
The 2,3-dihydrobenzofuran (B1216630) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets. acs.orgnih.gov High-throughput synthesis (HTS) and screening are essential for exploring the chemical space around the this compound core to identify derivatives with desirable properties.
Emerging trends in this area include:
Diversity-Oriented Synthesis (DOS) : This strategy aims to create structurally diverse libraries of compounds from a common starting material. acs.org By applying a series of branching reaction pathways, a wide range of dihydrobenzofuran analogues can be generated, increasing the probability of discovering novel bioactive molecules. acs.org
Automated Synthesis Platforms : Robotic systems can perform repetitive synthesis and purification steps, dramatically accelerating the production of compound libraries. researchgate.net These platforms can be integrated with high-throughput screening assays to create a seamless discovery pipeline. nih.gov
Miniaturization : The use of microplate formats and microfluidic devices allows for the synthesis and screening of compounds on a much smaller scale, reducing the consumption of reagents and the generation of waste.
| Stage | Description | Technology/Method | Objective |
|---|---|---|---|
| Library Design | Computational selection of diverse building blocks to attach to the dihydrobenzofuran core. | Cheminformatics, Statistical Molecular Design. researchgate.net | Maximize structural diversity and cover relevant chemical space. |
| Automated Synthesis | Parallel synthesis of a library of compounds based on the this compound scaffold. | Robotic liquid handlers, automated reaction blocks. | Rapidly generate hundreds to thousands of distinct compounds. |
| High-Throughput Screening | Testing the synthesized library against various biological targets in parallel. | Cell-based assays, enzyme assays, fluorescence polarization. nih.govnih.gov | Identify "hit" compounds with desired biological activity. |
| Data Analysis | Analysis of screening results to identify structure-activity relationships (SAR). | Data visualization tools, machine learning algorithms. | Guide the design of the next generation of more potent compounds. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These technologies can analyze vast datasets to predict molecular properties, design novel compounds, and even plan synthetic routes. researchgate.net
For this compound and its derivatives, AI and ML can be applied to:
De Novo Drug Design : Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from existing chemical structures to design entirely new molecules with predicted high affinity for a specific biological target. harvard.edu
Property Prediction : ML models can be trained to predict various properties, including bioactivity, toxicity, and solubility, based on a compound's structure. This allows for the virtual screening of large libraries of potential derivatives before committing to their synthesis. harvard.edu
Retrosynthesis Planning : AI tools are being developed to assist chemists in designing synthetic routes to target molecules. researchgate.net By analyzing a vast database of known reactions, these tools can propose step-by-step pathways for synthesizing complex compounds like functionalized dihydrobenzofurans. researchgate.net
Exploration of New Chemical Space with Dihydrobenzofuran Scaffolds
While the 2,3-dihydrobenzofuran core is well-established, there is still vast untapped potential in exploring new regions of chemical space by using it as a foundational scaffold. nih.gov The goal is to create novel molecular architectures with unique three-dimensional shapes and properties that are not accessible through simple functionalization.
Future research will likely involve:
Scaffold Hopping and Fusion : Creating hybrid molecules by fusing the dihydrobenzofuran ring system with other heterocyclic structures. For example, the assembly of dihydrobenzofuran-fused spiroindolizidines creates complex molecules with potential biological activities. acs.org
Introduction of Novel Functional Groups : Moving beyond common substituents to incorporate unique chemical moieties that can impart new physical or biological properties.
Stereochemical Complexity : Developing synthetic methods that allow for precise control over the stereochemistry at the C2 and C3 positions of the dihydrofuran ring is crucial, as the 3D arrangement of atoms is often critical for biological activity. Enantioselective preparation of 2,3-dihydrobenzofuran derivatives can be achieved through stereoselective [3+2] annulation reactions. nih.gov
The continued exploration of the chemistry surrounding this compound, driven by these emerging research avenues, promises to yield novel synthetic strategies, a deeper mechanistic understanding, and the discovery of new functional molecules with tailored properties.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 7-bromo-2-methyl-2,3-dihydro-1-benzofuran and its derivatives?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol or water, which minimizes hazardous byproducts . Substitution reactions (e.g., bromination at the 7-position) are typically performed using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) under inert atmospheres. Post-synthetic modifications, such as introducing sulfinyl or sulfonyl groups, require oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) for sulfoxidation .
Q. How is the crystal structure of this compound derivatives characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include bond angles (e.g., C–C–Br ~120°) and torsional deviations in the dihydrofuran ring (e.g., 177.98° for C13–C16 in ethylsulfinyl derivatives) . Data refinement software like SHELXL is used to resolve structural ambiguities, with R-factors < 0.05 indicating high precision .
Q. What spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., methyl protons at δ 2.1–2.3 ppm, bromine-induced deshielding at C7) .
- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁BrO₂ at m/z 257.9954) .
- IR : Stretching frequencies for C–Br (~550 cm⁻¹) and furan C–O (~1250 cm⁻¹) are critical .
Advanced Research Questions
Q. How do substituents (e.g., sulfinyl, methyl) influence the electronic and steric properties of the benzofuran core?
- Methodological Answer :
- Electron-withdrawing groups (e.g., sulfinyl) increase electrophilicity at C3, verified via DFT calculations (e.g., Mulliken charges) .
- Steric effects : Methyl groups at C2 reduce rotational freedom, as shown by torsional angle deviations (e.g., 179.1° in cyclohexylsulfinyl derivatives) .
- Crystallographic data : Compare packing motifs (e.g., π-π stacking distances < 3.5 Å in phenylsulfinyl derivatives) to assess intermolecular interactions .
Q. How to resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Dose-response assays : Use IC₅₀ values from antifungal (e.g., Candida albicans) and antitumor (e.g., MTT assays on HeLa cells) studies to quantify potency variations .
- SAR analysis : Correlate substituent electronic profiles (Hammett σ values) with bioactivity. For example, sulfinyl groups enhance membrane permeability, increasing MIC values by 2–4× .
- Statistical validation : Apply ANOVA to confirm significance (p < 0.05) between derivatives .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cycloisomerization efficiency (yields >80% in glycerol) .
- Temperature control : Maintain <50°C during bromination to prevent dihydrofuran ring opening .
- Chiral auxiliaries : Use (-)-menthol derivatives to retain enantiomeric excess (ee >95%) in sulfoxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
